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Compound of Interest

Compound Name: MRT-83

Cat. No.: B15543520

This guide provides a detailed comparison of two prominent small molecule inhibitors of Unc-51
like autophagy activating kinase 1 (ULK1): MRT68921 and SBI-0206965. ULK1 is a critical
serine/threonine kinase that plays a central role in the initiation of autophagy, a fundamental
cellular process for degrading and recycling cellular components.[1] As such, inhibitors of ULK1
are invaluable tools for researchers studying autophagy and hold potential as therapeutic
agents in various diseases, including cancer.[1] This document is intended for researchers,
scientists, and drug development professionals, offering an objective comparison supported by
experimental data and detailed protocols.

Introduction to the Compounds

MRT68921 is a potent, ATP-competitive dual inhibitor of ULK1 and its close homolog ULK2.[2]
[31[4][5][6] It was initially developed as part of a series of compounds targeting TANK-binding
kinase 1 (TBK1) but was found to have strong activity against ULK kinases.[7]

SBI-0206965 is a highly selective, cell-permeable inhibitor of ULK1.[8][9] It demonstrates
significant selectivity for ULK1 over ULK2 and has been characterized against large kinase
panels, making it a widely used tool to probe ULK1-specific functions.[1][8][9]

Quantitative Data Comparison

The following tables summarize the key quantitative performance metrics for MRT68921 and
SBI-0206965, based on in vitro and cellular assays.
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In Vitro Kinase Inhibition

Target Kinase MRT68921 IC50 SBI-0206965 IC50
ULK1 2.9 nM[2][3][4][5][10] 108 nM[8][9][11]
ULK2 1.1 nM[2][3][4][5][10] 711 nM[5][8][11][12]
More potent than ULK1 in
AMPK 45 nM[10]
some assays[13][14]
NUAK1 Potent inhibitor[2] Potently inhibits[13][14]
TBK1 Potent inhibitor[7][15] Not a primary target

IC50 values represent the concentration of the inhibitor required to reduce the activity of the
enzyme by 50%. Lower values indicate higher potency.

~ellul -

Cell Line(s) MRT68921 Cellular IC50 (Cytotoxicity)
Various Cancer Cell Lines 1.76 - 8.91 uM[16][17]
NCI-H460 ~1.76 pM[17]

> 20 uM (approx. 10-fold less sensitive than

293T (Normal
( ) cancer cells)[16][17]

Cellular IC50 values for cytotoxicity can vary significantly based on the cell line and assay
duration.

Kinase Selectivity Profile

MRT68921 demonstrates potent inhibition of both ULK1 and ULK2. However, it is a multi-
targeted inhibitor, also showing significant activity against other kinases, including the AMPK-
related kinases (such as NUAK1) and TBK1.[7][15] One screen revealed that at a
concentration of 1 uM, MRT68921 inhibited 44 out of 80 tested kinases, highlighting its
relatively broad specificity.[7] This promiscuity should be considered when interpreting
experimental results, as observed phenotypes may not be solely due to ULK1/2 inhibition.
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SBI-0206965 exhibits greater selectivity for ULK1, with an approximately 7-fold higher IC50 for
ULK2.[5][9] A comprehensive screen against 456 kinases demonstrated high selectivity; at a 10
UM concentration, only 10 kinases were inhibited, including ULK1/2, FAK, FLT3, Src, and Jak3.
[1][11] Despite this, other studies have identified it as a potent inhibitor of AMPK, in some
contexts more effective against AMPK than ULK1.[13][14][18] This dual activity against two key
regulators of autophagy (ULK1 and AMPK) is a critical consideration for its use.

Signaling Pathway and Experimental Workflow
ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of the ULK1 complex in the autophagy
signaling cascade, integrating signals from nutrient sensors like mMTORC1 and AMPK.
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ULKZ1 Signaling in Autophagy Initiation
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Workflow for In Vitro ULK1 Kinase Inhibition Assay
Reagent Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vs. SBI-0206965]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543520#comparing-mrt-83-to-compound-xyz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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